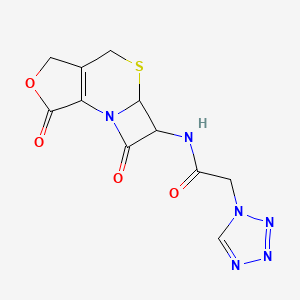

CefazolinLactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CefazolinLactone is a derivative of cefazolin, a first-generation cephalosporin antibiotic. Cefazolin is widely used for treating various bacterial infections, including those affecting the skin, respiratory tract, urinary tract, and bones . This compound retains the core structure of cefazolin but includes a lactone ring, which may impart unique chemical and biological properties.

Métodos De Preparación

The preparation of CefazolinLactone involves the use of D-7-ACA (7-amino-3-hydroxy-3-cephalosporin-4-carboxylic acid) solution and tetrazoleacetic acid mixed anhydride solution as reaction raw materials . The process includes steps such as water extraction, temperature control, and filtration washing to obtain the final product . This method ensures the stable and efficient production of this compound, which can be further used to produce cefazolin sodium .

Análisis De Reacciones Químicas

CefazolinLactone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Aplicaciones Científicas De Investigación

Chemistry

CefazolinLactone is utilized as a model compound in studies focusing on the reactivity and stability of cephalosporin derivatives. Its structural properties allow researchers to investigate chemical behaviors and degradation pathways, contributing to the development of more effective antibiotics .

Biology

In biological research, this compound is employed to study mechanisms of antibiotic resistance. Understanding how bacteria adapt to antibiotics can inform the development of new therapeutic strategies and compounds that can overcome resistance .

Medicine

Preclinical studies evaluate this compound's efficacy and safety as an antibiotic. These studies are crucial for determining appropriate dosages, potential side effects, and overall effectiveness against various bacterial strains .

Industry

This compound plays a role in the pharmaceutical industry, particularly in the production of cefazolin sodium, which is widely used in clinical settings for treating infections caused by susceptible organisms .

Data Tables

The following tables summarize key findings related to this compound's applications:

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for cephalosporin studies | Stability and reactivity analysis |

| Biology | Mechanisms of antibiotic resistance | Insights into bacterial adaptation |

| Medicine | Preclinical efficacy evaluations | Effective against multiple bacterial strains |

| Industry | Production of cefazolin sodium | Widely used in clinical settings |

Nanofiber-Mediated Drug Release System

A study investigated Cefazolin-loaded double-shelled hollow mesoporous silica nanofibers embedded in polycaprolactone (PCL). The results showed a sustained release profile for cefazolin, effectively inhibiting Staphylococcus aureus growth while maintaining high viability rates for human adipose-derived stem cells. This application highlights the potential for using this compound in advanced drug delivery systems .

Toxicity Profiling of Impurities

Research on cefazolin sodium impurities demonstrated embryotoxicity and cardiotoxicity using zebrafish models. The study identified specific impurities that posed significant risks, emphasizing the importance of impurity profiling in ensuring drug safety . This work underlines how this compound can be pivotal in understanding drug safety profiles.

Mecanismo De Acción

CefazolinLactone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death . The molecular targets of this compound include various PBPs, and the pathways involved include the peptidoglycan biosynthesis pathway .

Comparación Con Compuestos Similares

CefazolinLactone can be compared with other cephalosporin antibiotics, such as:

Cefazolin: The parent compound of this compound, used for treating a wide range of bacterial infections.

Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.

Ceftriaxone: A third-generation cephalosporin with an extended spectrum of activity and longer half-life.

Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive and Gram-negative bacteria.

This compound is unique due to the presence of the lactone ring, which may impart different pharmacokinetic and pharmacodynamic properties compared to other cephalosporins.

Actividad Biológica

Cefazolin lactone, a derivative of the first-generation cephalosporin antibiotic cefazolin, exhibits significant biological activity primarily through its mechanism of action against bacterial infections. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, safety profile, and comparative effectiveness with similar compounds.

Cefazolin lactone primarily targets the bacterial cell wall , inhibiting its synthesis. This action is executed by binding to penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis in bacteria. The inhibition leads to bacterial cell lysis and death due to the activity of autolytic enzymes such as autolysins and murein hydrolases .

Key Points:

- Target : Bacterial cell wall synthesis.

- Mode of Action : Inhibition of PBPs.

- Result : Bacterial cell lysis.

Pharmacokinetics

Cefazolin lactone is characterized by:

- High serum levels post-administration, indicating effective systemic distribution.

- Rapid excretion via urine, which is crucial for maintaining therapeutic levels in the treatment of infections .

Pharmacokinetic Properties:

| Property | Value |

|---|---|

| Peak Serum Concentration | 38.8 µg/mL (1 g dose) |

| Half-life | 2 hours |

| Protein Binding | 81% |

Safety and Efficacy

Recent studies have highlighted the safety profile of cefazolin lactone. For instance, high-dose cefazolin (up to 9 g/day) has been shown to be safe and well-tolerated in patients with bacteremia or skin and soft tissue infections (SSTIs), particularly in those with higher body weight .

Adverse Effects:

- Lower rates of nephrotoxicity and hepatotoxicity compared to other antibiotics have been documented .

- Allergic reactions are relatively rare, with a study showing that cefazolin did not cause significant allergic symptoms in patients with known penicillin allergies .

Comparative Effectiveness

Cefazolin lactone is often compared with other cephalosporins and antibiotics. It has been noted for its superior activity against certain strains of bacteria, particularly Escherichia coli and Klebsiella species, where it exhibits two- to eightfold greater activity than other first-generation cephalosporins like cephaloridine and cephalothin .

Comparative Efficacy Table:

| Antibiotic | Activity Against E. coli | Activity Against Klebsiella |

|---|---|---|

| Cefazolin | Higher | Higher |

| Cephaloridine | Moderate | Moderate |

| Cephalothin | Moderate | Lower |

Case Studies

- High-Dose Cefazolin in Obese Patients : A study involving 208 patients demonstrated that high-dose cefazolin significantly reduced surgical site infections from 16.5% to 5.6% when administered perioperatively at higher doses compared to standard doses .

- Safety in Patients with Penicillin Allergy : In a cohort study, patients allergic to beta-lactams receiving cefazolin had fewer surgical site infections compared to those treated with clindamycin or vancomycin, suggesting cefazolin's efficacy even in sensitive populations .

Propiedades

IUPAC Name |

N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-(tetrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDYQARPBBHWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.